methanethione CAS No. 62672-28-0](/img/structure/B14521163.png)
[(E)-(2,5-Dibromophenyl)diazenyl](phenyl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(2,5-Dibromophenyl)diazenylmethanethione is an organic compound characterized by the presence of a diazenyl group (N=N) and a methanethione group (C=S) attached to a phenyl ring. This compound is part of the azo dye family, known for their vivid colors and wide range of applications in various industries, including textiles, cosmetics, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2,5-Dibromophenyl)diazenylmethanethione typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,5-dibromoaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with phenylmethanethione under basic conditions to yield the desired azo compound .
Industrial Production Methods
Industrial production of azo compounds like (E)-(2,5-Dibromophenyl)diazenylmethanethione often employs continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pH, and reactant concentrations. The use of catalysts and solvents like dimethylformamide (DMF) or methylene chloride (MDC) can enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
(E)-(2,5-Dibromophenyl)diazenylmethanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the azo bond, yielding amines.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium dithionite or zinc in acetic acid are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
(E)-(2,5-Dibromophenyl)diazenylmethanethione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (E)-(2,5-Dibromophenyl)diazenylmethanethione involves its interaction with biological molecules through the diazenyl and methanethione groups. These functional groups can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects .
Comparison with Similar Compounds
Similar Compounds
[(E)-(2,4-Dihydroxyphenyl)diazenyl]phenyl 4-methylbenzenesulfonate: Known for its tyrosinase inhibitory activity.
Phenyl(morpholino)methanethione derivatives: Investigated for their enzyme inhibitory properties
Uniqueness
(E)-(2,5-Dibromophenyl)diazenylmethanethione is unique due to the presence of bromine atoms in the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other azo compounds and contributes to its specific applications in research and industry .
Properties
CAS No. |
62672-28-0 |
|---|---|
Molecular Formula |
C13H8Br2N2S |
Molecular Weight |
384.09 g/mol |
IUPAC Name |
N-(2,5-dibromophenyl)iminobenzenecarbothioamide |
InChI |
InChI=1S/C13H8Br2N2S/c14-10-6-7-11(15)12(8-10)16-17-13(18)9-4-2-1-3-5-9/h1-8H |
InChI Key |
XCQWVZFIPIPDAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)N=NC2=C(C=CC(=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-2-[(methylsulfanyl)carbonothioyl]nonanoic acid](/img/structure/B14521091.png)
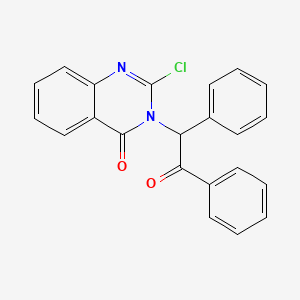
![{2-[Hydroxy(diphenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14521099.png)
![1-Amino-3-{4-[2-(tert-butylsulfanyl)ethoxy]phenoxy}propan-2-ol](/img/structure/B14521104.png)
![2-[3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]pyridine](/img/structure/B14521112.png)
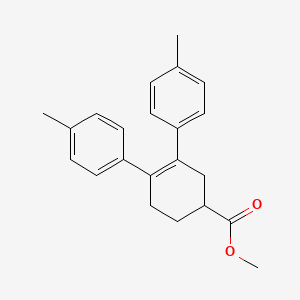
![[(2-Oxo-1-phenylethyl)sulfanyl]acetic acid](/img/structure/B14521140.png)

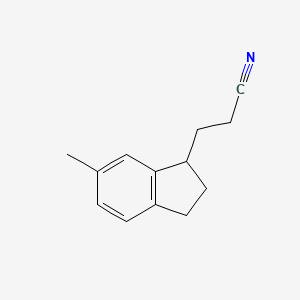
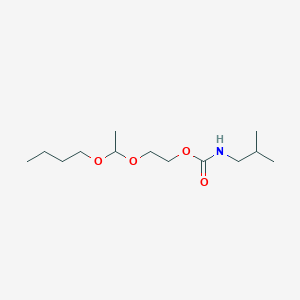
![P-{Anilino[(phenylcarbamoyl)amino]methyl}-N,N'-diphenylphosphonic diamide](/img/structure/B14521154.png)
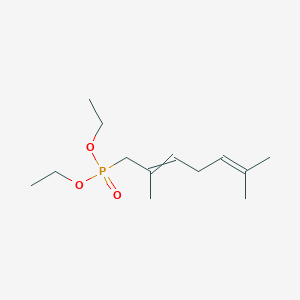
![5-([1,1'-Biphenyl]-4-yl)-1-(4-methoxyphenyl)penta-2,4-dien-1-one](/img/structure/B14521172.png)
